Neutral red iodide

Vue d'ensemble

Description

Neutral red iodide is a chemical compound that has garnered attention in various scientific fields due to its unique properties and applications. It is a derivative of neutral red, a phenazine dye, and iodide, an anion of iodine. This compound is known for its ability to stain acidic compartments within cells, making it a valuable tool in biological and medical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neutral red iodide can be synthesized through the reaction of neutral red with iodine in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction typically involves heating the mixture to facilitate the formation of the iodide complex.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions in reactors equipped with temperature control systems. The process ensures the consistent quality and purity of the compound, which is crucial for its applications in research and industry.

Analyse Des Réactions Chimiques

Types of Reactions: Neutral red iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium thiosulfate or sodium bisulfite.

Substitution: Substitution reactions may involve the replacement of iodide ions with other anions, such as chloride or bromide.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives with different anions.

Applications De Recherche Scientifique

Cytotoxicity and Cell Viability Assays

Neutral Red Uptake Assay (NRU)

The neutral red uptake assay is a widely utilized method for assessing cell viability and cytotoxicity. It quantifies the number of viable cells based on their ability to incorporate neutral red dye into lysosomes. The procedure involves treating cells with the dye, followed by extraction and spectrophotometric measurement of absorbance. This method is preferred due to its cost-effectiveness and sensitivity compared to other cytotoxicity tests such as tetrazolium salts or enzyme leakage assays .

Case Study: HepG2 Cell Line

In a study assessing the cytotoxicity of acetaminophen and acetylsalicylic acid using the NRU assay, HepG2 cells demonstrated a concentration-dependent reduction in neutral red uptake after exposure to these compounds, indicating effective assessment of drug-induced cytotoxicity .

Microscopy Applications

Confocal Laser Scanning Microscopy (CLSM)

Neutral red serves as a vital stain for live cell imaging in plant biology. It penetrates plant tissues rapidly and accumulates in acidic compartments, making it suitable for visualizing structures such as proto- and metaxylem elements in roots. Studies have shown that neutral red does not significantly affect root growth or respiration rates, highlighting its low toxicity .

Case Study: Plant Root Visualization

Research using neutral red in CLSM revealed its effectiveness in visualizing root structures of various plant species without compromising cellular integrity. This application is crucial for studying root development and interactions with mycorrhizal fungi .

Environmental Applications

Assessment of Micro- and Mesoplankton Viability

Neutral red has been successfully applied as a vital stain for assessing the viability of micro- and mesoplankton in aquatic environments. In comparative studies, the NRU method proved more robust than other staining techniques for evaluating zooplankton viability .

Staining Techniques in Histology

Whole Mount Preparations

Neutral red can be used as an alternative to traditional staining methods for whole mount preparations in histological studies. It allows visualization of mammary gland structures while enabling subsequent immunolocalization techniques .

Case Study: Mouse Mammary Glands

In research involving genetically-engineered mice expressing fluorescent proteins, neutral red staining facilitated the evaluation of mammary structures, demonstrating its versatility in histological applications .

Toxicological Assessments

Neutral red is employed in toxicological studies to evaluate the impact of various substances on cell viability. Its ability to indicate cytotoxic effects makes it an essential tool in drug development and safety assessments.

Case Study: Drug Screening

In drug screening assays, neutral red has been utilized alongside other dyes to assess the toxicity of new compounds on mammalian cell cultures. This method provides critical insights into the safety profiles of potential therapeutic agents .

Data Summary Table

| Application Area | Methodology/Technique | Key Findings/Outcomes |

|---|---|---|

| Cytotoxicity Assays | Neutral Red Uptake Assay | Effective for quantifying drug-induced cytotoxicity |

| Microscopy | Confocal Laser Scanning Microscopy | Low toxicity; suitable for live plant imaging |

| Environmental Viability Assessment | Vital Staining for Plankton | Robust method for assessing zooplankton viability |

| Histological Staining | Whole Mount Preparations | Allows visualization and immunolocalization |

| Toxicological Assessments | Drug Screening with Neutral Red | Critical for evaluating safety profiles |

Mécanisme D'action

The mechanism by which neutral red iodide exerts its effects involves its interaction with cellular components. The compound penetrates the plasma membrane and accumulates in acidic compartments, such as lysosomes and vacuoles. This accumulation allows for the visualization and assessment of cellular structures and functions.

Molecular Targets and Pathways: this compound targets acidic organelles within cells, providing insights into cellular processes and the effects of various treatments on cell health.

Comparaison Avec Des Composés Similaires

Neutral Red

Acridine Orange

Propidium Iodide

Trypan Blue

Activité Biologique

Neutral red iodide (NR) is a vital stain that has been extensively studied for its biological activity, particularly in cell viability assays and as a fluorescent probe in microscopy. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Overview of this compound

Neutral red is a lipophilic phenazine dye that can penetrate cell membranes and accumulate in acidic compartments, primarily lysosomes. Its ability to indicate cell viability makes it a valuable tool in various biological research contexts.

Neutral red enters viable cells through passive diffusion. Once inside, it becomes protonated in the acidic environment of lysosomes, leading to its accumulation. This property allows researchers to assess cell viability based on the retention of the dye within lysosomes. If cells are damaged or dead, they will not retain the dye, making it a reliable indicator for cytotoxicity assays.

Biological Applications

- Cytotoxicity Assays : Neutral red is widely used to evaluate the cytotoxic effects of various substances on cultured cells. The neutral red uptake assay (NRU assay) measures the ability of viable cells to take up and retain the dye.

- Fluorescent Microscopy : As a fluorescent probe, neutral red can be employed in confocal laser scanning microscopy (CLSM) to visualize cellular structures and dynamics in living tissues without extensive sample preparation .

- Histological Staining : Neutral red serves as an alternative to traditional staining methods for visualizing mammary gland structures in whole mounts .

Cytotoxicity Studies

A comparative study demonstrated that neutral red can effectively assess cell viability across different concentrations of test agents. For instance, in vitro cytotoxicity studies using murine fibroblasts showed that neutral red uptake correlates well with cell vitality following exposure to various antiseptic agents .

The following table summarizes findings from several studies on the cytotoxicity of different agents assessed using neutral red:

| Agent | IC50 (%) | Cell Line Used | Reference |

|---|---|---|---|

| Povidone-iodine | 1.8-2 | CHO-K1 | |

| Doxorubicin | Varies | Various | |

| Cisplatin | Varies | Various |

Toxicity Assessment in Plants

Research involving Arabidopsis thaliana indicated that neutral red has relatively low toxicity at certain concentrations (e.g., 1 μM), allowing for effective visualization of root structures without significantly impairing growth dynamics . Short-term exposure did not inhibit root growth, suggesting its suitability for developmental studies.

Case Studies

- Plant Root Visualization : A study utilized neutral red as a probe for observing internal structures in plant roots, demonstrating its effectiveness in visualizing proto- and metaxylem elements and Casparian bands .

- In Vitro Morphological Assessment : Research conducted on various concentrations of agents showed that neutral red could effectively indicate apoptosis and cell viability after treatment with cytotoxic drugs like doxorubicin .

Propriétés

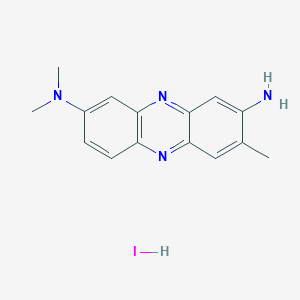

IUPAC Name |

8-N,8-N,3-trimethylphenazine-2,8-diamine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4.HI/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;/h4-8H,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUBVQCTWMYSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648753 | |

| Record name | Neutral red iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34038-87-4 | |

| Record name | Neutral red iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.